molecular formula C10H7ClF3NO B13080653 3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile

3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile

Cat. No.: B13080653
M. Wt: 249.61 g/mol
InChI Key: FKXMXCGCHRLNGS-UHFFFAOYSA-N
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Description

3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile is an organic compound with the molecular formula C10H7ClF3NO It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxypropanenitriles.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines or other reduced derivatives.

Scientific Research Applications

3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative with similar fluorinated and chloro groups.

    2-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with a trifluoromethyl group.

Uniqueness

3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile is unique due to its combination of a phenoxy group with a propanenitrile backbone, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H7ClF3NO

Molecular Weight

249.61 g/mol

IUPAC Name

3-[2-chloro-5-(trifluoromethyl)phenoxy]propanenitrile

InChI

InChI=1S/C10H7ClF3NO/c11-8-3-2-7(10(12,13)14)6-9(8)16-5-1-4-15/h2-3,6H,1,5H2

InChI Key

FKXMXCGCHRLNGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)OCCC#N)Cl

Origin of Product

United States

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